molecular formula C9H13N3O2 B1299339 2-(4-Methoxyanilino)acetohydrazide CAS No. 79476-73-6

2-(4-Methoxyanilino)acetohydrazide

Cat. No. B1299339
CAS RN: 79476-73-6
M. Wt: 195.22 g/mol
InChI Key: IVOFQEDOJHLXNJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)acetohydrazide is a compound that belongs to the hydrazide family. It has a molecular formula of C9H13N3O2. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyanilino)acetohydrazide is based on structures generated from information available in ECHA’s databases . The non-hydrogen atoms of the hydrazide group are essentially planar . The mean plane of this group forms a dihedral angle of 83.34 (5)° with the plane of the benzene ring .

Scientific Research Applications

Synthesis of Coordination Compounds

“2-(4-Methoxyanilino)acetohydrazide” can be used in the synthesis of coordination compounds. For instance, it has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

Antimicrobial Pharmaceuticals

Compounds in the hydrazide functional group, which includes “2-(4-Methoxyanilino)acetohydrazide”, are an important category within antituberculosis, antibacterial, antifungal, and antimicrobial pharmaceuticals . Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .

Antiviral Activity

Hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring . Benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity, characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Cancer Therapeutics

Synthesized metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand, were demonstrated to possess significant potential for therapeutic chemoprevention against cancerous cells .

properties

IUPAC Name

2-(4-methoxyanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFQEDOJHLXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366265
Record name 2-(4-methoxyanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyanilino)acetohydrazide

CAS RN

79476-73-6
Record name 2-(4-methoxyanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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